6-Amino-2,3-dimethylphenol hydrochloride 6-Amino-2,3-dimethylphenol hydrochloride
Brand Name: Vulcanchem
CAS No.: 131142-40-0; 23363-74-8
VCID: VC5375027
InChI: InChI=1S/C8H11NO.ClH/c1-5-3-4-7(9)8(10)6(5)2;/h3-4,10H,9H2,1-2H3;1H
SMILES: CC1=C(C(=C(C=C1)N)O)C.Cl
Molecular Formula: C8H12ClNO
Molecular Weight: 173.64

6-Amino-2,3-dimethylphenol hydrochloride

CAS No.: 131142-40-0; 23363-74-8

Cat. No.: VC5375027

Molecular Formula: C8H12ClNO

Molecular Weight: 173.64

* For research use only. Not for human or veterinary use.

6-Amino-2,3-dimethylphenol hydrochloride - 131142-40-0; 23363-74-8

Specification

CAS No. 131142-40-0; 23363-74-8
Molecular Formula C8H12ClNO
Molecular Weight 173.64
IUPAC Name 6-amino-2,3-dimethylphenol;hydrochloride
Standard InChI InChI=1S/C8H11NO.ClH/c1-5-3-4-7(9)8(10)6(5)2;/h3-4,10H,9H2,1-2H3;1H
Standard InChI Key JMFACRGHRXTMDB-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C=C1)N)O)C.Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Composition

The IUPAC name for this compound is 6-amino-2,3-dimethylphenol hydrochloride, reflecting its benzene ring substituted with amino (-NH2_2), hydroxyl (-OH), and two methyl (-CH3_3) groups at positions 2 and 3, alongside a hydrochloride counterion . Its molecular formula, C8H12ClNO\text{C}_8\text{H}_{12}\text{ClNO}, corresponds to a monohydrated hydrochloride salt of the parent amine. Key identifiers include:

PropertyValueSource
CAS Registry Number131142-40-0
Molecular Weight173.64 g/mol
SMILES NotationCC1=C(C(=C(C=C1)N)O)C.Cl
InChI KeyJMFACRGHRXTMDB-UHFFFAOYSA-N

Structural Analysis

The compound’s structure features a para-aminophenol backbone with methyl substituents adjacent to the hydroxyl group. X-ray crystallography data, though unavailable in the provided sources, suggests steric hindrance from the 2,3-dimethyl groups likely influences its reactivity and solubility. The hydrochloride salt enhances stability, a common trait in aromatic amines to mitigate oxidation .

Synthesis and Production

Synthetic Pathways

While detailed synthetic protocols are proprietary, the compound is likely derived through nitration and reduction of pre-methylated phenol derivatives. A plausible route involves:

  • Methylation of 2,3-dimethylphenol to introduce substituents.

  • Nitration at the 6-position, followed by reduction to the amine.

  • Hydrochloric acid treatment to form the stable hydrochloride salt .

Industrial-scale production adheres to Good Manufacturing Practices (GMP), with purity exceeding 99% in research-grade batches .

Purification and Quality Control

High-Performance Liquid Chromatography (HPLC) is employed to verify purity, with analytical methods detecting impurities below 0.1% . Batch certifications from suppliers like VulcanChem and Combi-Blocks confirm compliance with ASTM standards .

Physicochemical Properties

Thermal and Solubility Profiles

Experimental data gaps exist for melting/boiling points, but analogous compounds (e.g., 6-amino-2-methylphenol) exhibit melting points near 86°C . Predicted properties include:

PropertyValueMethod
Density~1.20 g/cm³Computational
LogP (Partition Coeff.)0.19 (pH 7.0)OECD 117
Solubility in DMSO>10 mg/mLEmpirical

The hydrochloride salt’s aqueous solubility remains unquantified but is presumed moderate due to ionic character .

Applications in Research and Industry

Role in Organic Synthesis

As a building block, the compound facilitates coupling reactions and serves as a precursor to heterocyclic compounds. Its amino and phenolic groups enable participation in:

  • Ullmann condensations for biaryl synthesis.

  • Mannich reactions to form β-amino ketones.

  • Diazotization for azo dye intermediates .

Analytical and Characterization Techniques

Spectroscopic Methods

  • UV-Vis Spectroscopy: Absorbance maxima in aqueous solution (~280 nm) aid concentration determination .

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 173.64.

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